Product packaging for Deoxyloganin tetraacetate(Cat. No.:)

Deoxyloganin tetraacetate

Cat. No.: B1217930
M. Wt: 542.5 g/mol
InChI Key: YAAQITKFMRGHMP-JKYGLUIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyloganin tetraacetate (CAS: 26660-57-1) is a key protected intermediate in the biosynthesis of iridoid monoterpenoids and their derived alkaloids. With the molecular formula C 25 H 34 O 13 and a molecular mass of approximately 542.20 g/mol , this acetylated derivative is primarily utilized in research as a precursor for the preparation of critical iridoid pathway standards, including 7-deoxyloganic acid and 7-deoxyloganin . Its primary research value lies in elucidating the complex biosynthetic pathways of medicinally important monoterpene indole alkaloids (MIAs) in plants such as Catharanthus roseus (Madagascar periwinkle) and Gardenia jasminoides . In laboratory settings, this compound serves as a vital analytical tool. Researchers employ it to chemically or enzymatically generate aglycone forms like 7-deoxyloganetin for subsequent glucosylation studies, helping to characterize the substrate specificity of iridoid glucosyltransferases such as UGT85A24 from gardenia and UGT6, UGT7, and UGT8 from periwinkle . Its use has been instrumental in resolving the order of glucosylation and methylation steps in the secologanin pathway, a key branch point leading to thousands of bioactive indole and quinoline alkaloids . This compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O13 B1217930 Deoxyloganin tetraacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34O13

Molecular Weight

542.5 g/mol

IUPAC Name

methyl (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C25H34O13/c1-11-7-8-16-17(23(30)31-6)9-33-24(19(11)16)38-25-22(36-15(5)29)21(35-14(4)28)20(34-13(3)27)18(37-25)10-32-12(2)26/h9,11,16,18-22,24-25H,7-8,10H2,1-6H3/t11-,16+,18+,19+,20+,21-,22+,24-,25-/m0/s1

InChI Key

YAAQITKFMRGHMP-JKYGLUIKSA-N

SMILES

CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Biosynthesis and Enzymatic Transformations of Deoxyloganin Tetraacetate

Elucidation of Biosynthetic Precursors and Early Stages Leading to Deoxyloganin (B1203946)

The journey to deoxyloganin begins with the formation of the core iridoid skeleton. This process relies on universal terpene precursors that are subsequently shaped into the characteristic bicyclic cyclopentanopyran structure by specialized enzymes. researchgate.netfrontiersin.orgresearchgate.net

The fundamental C5 building blocks of all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.commdpi.com The MVA pathway begins with acetyl-CoA, while the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.comhep.com.cn

For the biosynthesis of monoterpenes, including iridoids like deoxyloganin, the MEP pathway is the primary source of IPP and DMAPP. frontiersin.orgmdpi.comresearchgate.net Isotopic labeling studies in Catharanthus roseus have confirmed that the precursors for secologanin (B1681713) are predominantly derived from the MEP pathway. pugetsound.eduresearchgate.net These C5 units are condensed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor for the iridoid backbone. frontiersin.orgnih.gov

The formation of the characteristic iridoid ring system is a pivotal step in the pathway. The linear precursor GPP is first converted to geraniol (B1671447) by geraniol synthase. hep.com.cnnih.gov Geraniol then undergoes a series of oxidation steps to yield 8-oxogeranial. wikipedia.orgbiorxiv.org

The key cyclization step is catalyzed by the enzyme iridoid synthase (ISY). wikipedia.orgoup.com ISY performs a unique reductive cyclization on the 8-oxogeranial substrate. wikipedia.orgnih.gov This reaction involves an initial NADPH-dependent reduction followed by a cyclization, which can proceed via a Diels-Alder reaction or an intramolecular Michael addition, to form the cis-fused cyclopentanopyran scaffold of the iridoids. wikipedia.orgbiorxiv.org The product of this reaction, nepetalactol, is considered a universal precursor to the diverse family of iridoid compounds. researchgate.net

Enzymatic Steps Directly Involving Deoxyloganin in Iridoid and Secoiridoid Pathways

Following the creation of the iridoid core, a series of tailoring reactions, including glucosylation and hydroxylation, modify the structure to produce deoxyloganin and its derivatives. These steps are crucial for the generation of biologically active molecules and intermediates for further biosynthetic pathways. nih.govnih.gov

The pathway from the initial iridoid scaffold to loganin (B1675030) can follow slightly different routes depending on the plant species, primarily differing in the sequence of methylation and glucosylation. nih.govnih.gov One established pathway involves the conversion of the iridoid intermediate into 7-deoxyloganetic acid. nih.gov This acid is then subject to glucosylation to form 7-deoxyloganic acid. nih.gov

An alternative pathway proposes that 7-deoxyloganetic acid is first acted upon by a methyltransferase to form 7-deoxyloganetin (B1248800), which is then glucosylated to yield 7-deoxyloganin. nih.govnih.govscispace.com Regardless of the precise order, a subsequent hydroxylation step is required. The hydroxylation of deoxyloganin at the C7 position is catalyzed by 7-deoxyloganin 7-hydroxylase, a cytochrome P450-dependent monooxygenase, to produce loganin. abmole.commedchemexpress.com

The glucosylation of iridoid aglycones (the non-sugar part of the molecule) is catalyzed by enzymes belonging to the family 1 of plant secondary product glycosyltransferases (PSPGs), commonly known as UDP-glycosyltransferases (UGTs). nih.govoup.complos.org These enzymes transfer a glucose moiety from a UDP-glucose donor to the acceptor molecule. nih.govplos.org

Intensive research in medicinal plants like Catharanthus roseus and Gardenia jasminoides has led to the identification and characterization of several UGTs involved in iridoid biosynthesis. oup.comnih.gov In C. roseus, three UGTs (UGT6, UGT7, and UGT8) were isolated that could glucosylate iridoids, but with significantly different efficiencies. oup.com Further investigation identified UGT8 as the most efficient and physiologically relevant enzyme for the glucosylation of 7-deoxyloganetic acid in this species. nih.govoup.com In Gardenia jasminoides, a UGT designated UGT85A24 was cloned and found to catalyze the 1-O-glucosylation of iridoid aglycones. nih.gov

The substrate specificity of UGTs is a key determinant of the biosynthetic route within a given plant species. nih.govnih.gov Enzymes are highly selective, binding to specific substrates to ensure the correct reaction occurs. libretexts.orgstudysmarter.co.uk This specificity is dictated by the chemical environment of the enzyme's active site. libretexts.orgnumberanalytics.com

Studies on characterized iridoid UGTs reveal remarkable specificity. The enzyme UGT85A24 from Gardenia jasminoides shows a strong preference for 7-deoxyloganetin as a substrate over other iridoids like genipin. nih.gov Crucially, it displays negligible activity towards 7-deoxyloganetic acid, suggesting that in gardenia, methylation must occur before glucosylation. nih.govresearchgate.net The enzyme's high affinity (low Kₘ value) for 7-deoxyloganetin underscores its specific role. nih.gov

Interactive Data Table: Kinetic Properties of Iridoid UGTs

The following table summarizes the kinetic parameters of characterized UGTs, illustrating their substrate specificity. Kₘ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax; a lower Kₘ indicates higher affinity. kcat/Kₘ is a measure of catalytic efficiency.

EnzymeSource OrganismPreferred SubstrateKₘ (mM)kcat/Kₘ (s⁻¹mM⁻¹)Reference
UGT85A24 Gardenia jasminoides7-Deoxyloganetin0.610.23 nih.gov
UGT85A24 Gardenia jasminoidesGenipin8.80.11 nih.gov
UGT8 Catharanthus roseus7-Deoxyloganetic acid0.441.83 nih.gov

Enzyme Characterization and Functional Analysis of Relevant Glycosyltransferases (UGTs)

Kinetic Studies of Enzymatic Reactions (e.g., Michaelis-Menten Kinetics)

The biosynthesis of secoiridoids from deoxyloganin involves several enzymatic steps, and kinetic studies of these enzymes provide crucial insights into the efficiency and substrate specificity of the pathway. The Michaelis-Menten model is a fundamental approach used to describe the relationship between the rate of an enzymatic reaction and the concentration of a substrate. washington.edunih.govfiveable.me This model defines two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. nih.govfiveable.me

In the biosynthetic pathway involving deoxyloganin derivatives, kinetic analyses have been performed on key enzymes. For instance, studies on 7-deoxyloganin 7-hydroxylase (DLHase) from Lonicera japonica cell cultures revealed its substrate specificity. nii.ac.jp Kinetic analysis showed that DLHase acts most specifically on 7-deoxyloganin, although it recognizes 7-deoxyloganic acid as its sole substrate in the context of secologanin biosynthesis within these cells. nii.ac.jp

Further down the pathway, glucosyltransferases (UGTs) play a vital role. These enzymes catalyze the transfer of a glucose moiety to an aglycone, a critical step for the stability and solubility of iridoids. The kinetic parameters for several UGTs involved in the biosynthesis of iridoid glucosides have been determined. For example, UGT8, identified in Catharanthus roseus, demonstrates specific catalytic activity for 7-deoxyloganetic acid. oup.comnih.gov While some UGTs may show weak activity towards various substrates, detailed kinetic assays are necessary to establish their precise biological roles. researchgate.net The table below summarizes kinetic data for relevant glucosyltransferases.

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)Relative Activity (%)Source Organism
UGT87-Deoxyloganetic acid27011.5100Catharanthus roseus
UGT8Loganic acid--1.5Catharanthus roseus
UGT8Iridodial (B1216469)--<1Catharanthus roseus
UGT85A247-Deoxyloganetin7132.7100Gardenia jasminoides
UGT85A24Loganetin (B1631346)13029.289.3Gardenia jasminoides

Data in the table is illustrative and compiled from findings on UGTs in iridoid biosynthesis. oup.comresearchgate.netnih.gov

Oxidative Cleavage Reactions Leading to Secoiridoids

A defining step in the biosynthesis of many biologically active compounds, including precursors to monoterpenoid indole (B1671886) alkaloids (MIAs), is the oxidative cleavage of the cyclopentane (B165970) ring of an iridoid to form a secoiridoid. nii.ac.jpresearchgate.net This reaction transforms the iridoid scaffold into the more flexible secoiridoid structure.

The key enzyme responsible for this transformation is secologanin synthase (SLS). nih.govcapes.gov.br Research has established that SLS is a cytochrome P450 monooxygenase. nii.ac.jpnii.ac.jp In Catharanthus roseus and Lonicera japonica, SLS catalyzes the oxidative cleavage of the loganin ring to produce secologanin. nii.ac.jpnih.gov This enzymatic activity has been demonstrated in microsomal preparations from cell cultures of these plants. nih.govcapes.gov.br The reaction involves a complex oxidative mechanism that leads to the cleavage of the C7-C8 bond of the cyclopentane ring. researchgate.net

While the direct precursor to this cleavage is loganin, the pathway originates from 7-deoxyloganin. nih.govcapes.gov.br 7-deoxyloganin is first hydroxylated to form loganin by the enzyme deoxyloganin 7-hydroxylase (DL7H), which is also a cytochrome P450 monooxygenase. nii.ac.jpnii.ac.jp Subsequently, SLS acts on loganin to yield secologanin. nih.gov In some species, such as olive (Olea europaea), related cytochrome P450 enzymes catalyze a similar oxidative C-C bond cleavage to produce other secoxy-iridoids like oleoside (B1148882) methyl ester. researchgate.netmpg.de These findings highlight a conserved enzymatic strategy for secoiridoid formation across different plant families, where a cytochrome P450-dependent mechanism is employed for the critical ring-opening step. researchgate.net

Genetic and Molecular Aspects of Biosynthetic Pathway Regulation

The biosynthesis of deoxyloganin and its subsequent conversion to valuable secoiridoids are tightly regulated at the genetic and molecular levels. The production of these compounds is part of complex metabolic networks that are controlled by developmental and environmental cues. scispace.com The genes encoding the biosynthetic enzymes are often located in genomic proximity, forming biosynthetic gene clusters (BGCs), which allows for coordinated regulation. biorxiv.org

Gene Identification and Expression Analysis of Biosynthetic Enzymes

Significant progress has been made in identifying and characterizing the genes encoding the enzymes of the secoiridoid pathway. In Catharanthus roseus, a key plant model for studying MIA biosynthesis, several crucial genes have been cloned and their functions verified. oup.comnih.gov

One of the pivotal discoveries was the identification of CYP72A1 as secologanin synthase (SLS), the enzyme that performs the oxidative cleavage of loganin. nih.govcapes.gov.br Expression analysis through techniques like in situ hybridization and quantitative RT-PCR revealed that the genes for the early steps of the pathway are often expressed in specific cell types. oup.comnih.gov For instance, in C. roseus leaves, the expression of genes like LAMT (loganic acid methyltransferase) and SLS is localized to epidermal cells. oup.comnih.gov In contrast, the gene for UGT8 , a glucosyltransferase that acts on 7-deoxyloganetic acid, is preferentially expressed in internal phloem-associated parenchyma (IPAP) cells. oup.comnih.gov This spatial separation of gene expression suggests a complex system of metabolite transport between different cell types within the plant leaf. oup.com

The table below details some of the key genes identified in the later stages of secologanin biosynthesis.

GeneEnzyme EncodedFunctionPrimary Expression Location (in C. roseus)
UGT87-Deoxyloganetic Acid GlucosyltransferaseGlucosylation of 7-deoxyloganetic acidInternal Phloem Associated Parenchyma (IPAP) cells in leaves
LAMTLoganic Acid MethyltransferaseMethylation of loganic acid to form loganinLeaf Epidermis
CYP72A1 (SLS)Secologanin SynthaseOxidative cleavage of loganin to secologaninLeaf Epidermis
7DLH7-Deoxyloganic Acid HydroxylaseHydroxylation of 7-deoxyloganic acid to loganic acid(Validated by gene silencing)

Information compiled from studies on Catharanthus roseus. oup.comnih.govmpg.de

Virus-induced gene silencing (VIGS) has been a powerful tool to confirm the function of these genes. Silencing UGT8, LAMT, or SLS in C. roseus plants resulted in a significant decrease in the accumulation of secologanin and downstream MIAs, providing strong evidence for their essential roles in the pathway. oup.com

Regulation of Deoxyloganin Tetraacetate Production in Plant Cell Cultures

Plant cell suspension cultures offer a controlled environment for studying and producing secondary metabolites, bypassing the complexities of whole plants. nih.govpjoes.com Cell cultures of species like Catharanthus roseus and Lonicera japonica have been instrumental in elucidating the biosynthetic pathway leading from deoxyloganin. nii.ac.jpnih.gov

Research has shown that undifferentiated cultured cells may not produce the full spectrum of secondary metabolites found in the parent plant. nii.ac.jp For example, cell suspension cultures of L. japonica did not produce iridoid glucosides on their own but were capable of converting exogenously supplied 7-deoxyloganin and loganin into secologanin. nii.ac.jp This indicates that while the later enzymes of the pathway (like DL7H and SLS) are active, the enzymes for the earlier steps of monoterpenoid biosynthesis may be absent or inactive in these dedifferentiated cells. nii.ac.jp

The production of target compounds in cell cultures can often be enhanced through elicitation. Elicitors are compounds that trigger defense responses in plants, often leading to an upregulation of secondary metabolite biosynthesis. scielo.br For instance, methyl jasmonate and salicylic (B10762653) acid are common elicitors used to stimulate the production of flavonoids and other phenolic compounds in various plant cell cultures. scielo.br Applying such strategies can help overcome low yields, which is a common challenge in producing metabolites via plant cell cultures. pjoes.com The ability to genetically modify these cell cultures further opens up possibilities for metabolic engineering to enhance the production of specific compounds derived from the deoxyloganin pathway. nih.gov

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful and indispensable technique for tracing the path of atoms through a metabolic pathway, providing definitive evidence for proposed biosynthetic routes and enzyme mechanisms. beilstein-journals.orgkit.edu By supplying a precursor molecule labeled with a stable or radioactive isotope (e.g., ²H, ¹³C, ¹⁴C, ¹⁵N, ¹⁸O), researchers can track its incorporation into downstream intermediates and final products. silantes.comibs.fr

In the study of iridoid and secoiridoid biosynthesis, labeling experiments have been fundamental. This compound itself is a stable, chemically synthesized compound often used as a starting material to prepare key intermediates like 7-deoxyloganin and 7-deoxyloganic acid for enzymatic assays. oup.comnih.govnih.gov These enzymatically prepared substrates can then be used in labeled forms to delineate specific steps of the pathway.

Feeding experiments using isotopically labeled precursors have helped to unravel the complex series of reactions from primary metabolism to the formation of the iridoid skeleton. For example, studies have confirmed that the iridoid backbone is derived from geraniol. nii.ac.jp The use of labeled compounds allows researchers to follow the intricate cyclizations, oxidations, and rearrangements that occur. beilstein-journals.org While specific studies detailing the direct isotopic labeling of this compound for pathway elucidation are not prominent, the use of its derivatives in enzymatic and feeding studies underscores its central position in the biosynthetic network. nih.govscispace.com The insights gained from isotopic labeling are crucial for validating the function of genes identified through genomic approaches and for understanding the mechanistic details of enzymes like hydroxylases and synthases. beilstein-journals.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Deoxyloganin (B1203946) Tetraacetate

The total synthesis of deoxyloganin tetraacetate hinges on the successful synthesis of its precursor, (-)-7-deoxyloganin. The tetraacetate is then typically formed in a final acetylation step. A notable total synthesis of (-)-7-deoxyloganin has been achieved, demonstrating sophisticated strategies in asymmetric synthesis to construct the complex cyclopentapyranone core. acs.orgacs.org

A key aspect of the total synthesis of (-)-7-deoxyloganin is the control of stereochemistry. Asymmetric synthesis is employed to produce a specific stereoisomer, which is crucial for biological activity. One prominent method utilizes an N-heterocyclic carbene (NHC) catalyzed rearrangement of an α,β-unsaturated enol ester. acs.orgnih.gov This organocatalytic approach allows for the stereocontrolled formation of the iridoid's bicyclic core. nih.gov The synthesis often begins with a readily available chiral starting material, such as (-)-citronellal, to establish the initial stereocenters. acs.org The NHC-catalyzed reaction then proceeds with high diastereoselectivity, ensuring the correct spatial arrangement of the atoms in the newly formed rings. acs.org

The total synthesis of (-)-7-deoxyloganin can be summarized in a multi-step sequence. A formal total synthesis has been completed in as few as 10 steps. acs.org

A representative synthetic sequence involves the following key transformations:

Formation of the Cyclopentapyranone Core : The synthesis commences with a chiral precursor like (-)-citronellal. Through a series of reactions, an α,β-unsaturated enol ester is prepared. The crucial step is the diastereoselective NHC-catalyzed rearrangement of this enol ester to form a dihydropyranone intermediate, which constitutes the bicyclic core of the iridoid structure. acs.orgnih.gov

Elaboration of the Core Structure : Following the formation of the dihydropyranone, a chemoselective reduction is performed.

Glycosylation : A stereoselective β-glycosylation is then carried out to introduce the glucose moiety, a characteristic feature of iridoid glycosides. acs.org This step is critical for the final structure and biological properties of the molecule.

The final step to obtain this compound from the synthesized (-)-7-deoxyloganin would be the acetylation of the hydroxyl groups on the glucose unit.

Step Transformation Key Reagents/Catalysts Intermediate/Product
1NHC-catalyzed rearrangementN-heterocyclic carbene (NHC)Dihydropyranone
2Chemoselective reductionReducing agentsReduced dihydropyranone
3Stereoselective β-glycosylationGlycosyl donor(-)-7-Deoxyloganin
4AcetylationAcetic anhydride (B1165640), pyridineThis compound

Semisynthesis from Natural Precursors

This compound can also be prepared via semisynthesis, which involves the chemical modification of natural products. The direct precursor, 7-deoxyloganin, is a naturally occurring iridoid found in various plants. nih.gov This provides a more direct route to this compound compared to total synthesis.

The general strategy for the semisynthesis of this compound involves:

Isolation : Extraction and purification of 7-deoxyloganin from plant sources.

Acetylation : The isolated 7-deoxyloganin is then subjected to an acetylation reaction to convert the four hydroxyl groups of the glucose moiety into acetate (B1210297) esters, yielding this compound.

Furthermore, deoxyloganin itself is a biosynthetic precursor to loganin (B1675030), another common iridoid glycoside. d-nb.info This biosynthetic relationship highlights the potential for developing semisynthetic routes from more abundant natural iridoids, although this would require more complex chemical transformations such as selective deoxygenation.

Chemical Modifications and Derivative Synthesis

Chemical modification of this compound and its precursors is essential for exploring the relationship between the molecule's structure and its biological activity (Structure-Activity Relationship or SAR studies).

Acetylation is a fundamental chemical modification in the context of this compound. The addition of acetyl groups to the hydroxyls of the glucose unit in deoxyloganin serves multiple purposes:

Protection : Acetyl groups can act as protecting groups during multi-step syntheses, preventing the hydroxyls from reacting with other reagents.

Modification of Properties : Acetylation increases the lipophilicity of the molecule, which can affect its solubility, absorption, and transport across biological membranes.

The acetylation is typically carried out using reagents like acetic anhydride in the presence of a base such as pyridine.

Conversely, deacetylation, the removal of the acetyl groups, can be readily achieved to regenerate the parent iridoid glycoside, deoxyloganin. This reaction is often performed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727). The ability to easily add and remove these acetyl groups provides a versatile tool for synthetic chemists.

SAR studies involve synthesizing a series of related compounds (analogs or derivatives) and evaluating their biological activities to identify the key structural features responsible for their effects. For this compound, modifications can be targeted at several positions:

The Acetyl Groups : The number and position of the acetyl groups can be varied. For instance, selective deacetylation could yield mono-, di-, or tri-acetylated derivatives. Alternatively, different acyl groups (e.g., propionyl, butyryl) could be introduced to probe the effect of chain length and steric bulk.

The Aglycone Core : Modifications to the cyclopentanopyran skeleton of deoxyloganin could be explored. However, this often requires more complex synthetic routes starting from earlier intermediates in the total synthesis.

The Methyl Ester : The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides to investigate the importance of this functional group for biological activity.

By systematically altering these structural features, researchers can gain insights into the pharmacophore of deoxyloganin derivatives and design new compounds with potentially enhanced or more specific biological activities.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile compounds like Deoxyloganin (B1203946) tetraacetate from complex mixtures. rroij.comdgk-ev.de The development of a robust HPLC method is a systematic process that involves selecting and optimizing various parameters to achieve the desired separation. wjpmr.com The subsequent validation of the method ensures that it is fit for its intended purpose, providing reliable and reproducible results. scispace.com

Method Development

The development of an HPLC method for Deoxyloganin tetraacetate would typically employ reverse-phase (RP-HPLC) chromatography, which is the most common mode used for over 65% of all HPLC separations due to its wide applicability. scispace.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. dgk-ev.de

Key steps and parameters to be optimized include:

Column Selection: A C18 column is a common choice for the separation of moderately non-polar compounds. Columns typically have dimensions of 150-250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm. rroij.comresearchgate.netjmchemsci.com

Mobile Phase Selection: A mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. researchgate.net The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. scispace.com For this compound, a gradient elution might be necessary to separate it from structurally similar iridoids.

Flow Rate: A flow rate of around 1.0 mL/min is common for analytical separations on a 4.6 mm ID column. researchgate.netjmchemsci.com

Detection: A Diode Array Detector (DAD) or UV-Vis detector would be suitable, as the chromophores within the this compound structure allow for detection at specific wavelengths, such as 220 nm or 249 nm. jmchemsci.comresearchgate.net

Column Temperature: Maintaining a constant column temperature, for instance at 25°C or 45°C, ensures reproducible retention times. jmchemsci.comresearchgate.net

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Instrument High-Performance Liquid Chromatography system Standard for separating and quantifying organic compounds. rroij.com
Column Reverse Phase C18 (250 mm x 4.6 mm, 5 µm) Effective for retaining and separating moderately non-polar analytes. jmchemsci.com
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Common mobile phase for RP-HPLC, providing good peak shape. researchgate.net
Elution Mode Gradient Allows for efficient elution of a range of compounds with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns of this dimension. researchgate.net
Detector UV/DAD at 240 nm Allows for specific detection and quantification of the analyte.
Column Temp. 30 °C Ensures retention time stability and reproducibility. researchgate.net

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. jmchemsci.com |

Method Validation

Once developed, the analytical method must be validated according to established guidelines to ensure its performance. researchgate.net Validation establishes the performance limits of the measurement. scispace.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 10-100 µg/mL). jmchemsci.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies. Percentage recovery should ideally be within 98-102%. jmchemsci.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD), which should be less than 2%. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jmchemsci.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jmchemsci.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. wjpmr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition). scispace.com

Table 2: Typical Validation Parameters for an HPLC Method

Parameter Acceptance Criteria Purpose
Linearity (R²) > 0.99 Confirms a proportional relationship between concentration and response. researchgate.net
Accuracy (% Recovery) 98.0% - 102.0% Measures how close the experimental value is to the true value. jmchemsci.com
Precision (% RSD) ≤ 2.0% Demonstrates the reproducibility of the method. researchgate.net
LOD Signal-to-Noise Ratio of 3:1 Defines the lowest concentration the method can detect. jmchemsci.com
LOQ Signal-to-Noise Ratio of 10:1 Defines the lowest concentration the method can reliably quantify. jmchemsci.com

| Specificity | No interference at the analyte's retention time | Ensures the signal is solely from the analyte of interest. wjpmr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatiles

While this compound itself is not volatile, its biosynthesis in plants involves a variety of volatile organic compounds (VOCs), particularly terpenoids. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation, identification, and quantification of these volatile constituents. nih.govfrontiersin.org Analyzing the profile of related volatiles can provide insights into the metabolic pathways active within the organism.

Methodology

A typical GC-MS analysis of plant volatiles involves several key steps:

Sample Preparation and Extraction: Volatiles are often collected from the headspace of plant tissues using techniques like solid-phase microextraction (HS-SPME), which is a reliable method for extracting VOCs. nih.gov Alternatively, solvent extraction can be used to capture a broader range of semi-volatile compounds. mdpi.com

GC Separation: The extracted compounds are injected into the gas chromatograph, where they are vaporized and carried by an inert gas (e.g., helium) through a long, thin column. frontiersin.org The column's stationary phase separates the compounds based on their boiling points and polarity, causing them to elute at different times (retention times).

MS Detection and Identification: As compounds exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic patterns. phcogj.com These fragmentation patterns, or mass spectra, act as a "fingerprint" for each molecule. By comparing these spectra to established libraries like the National Institute of Standards and Technology (NIST) database, compounds can be tentatively identified. frontiersin.org

Research on the volatile constituents of plants in the Compositae family, which are known to produce various iridoids and other terpenoids, has revealed a rich diversity of compounds. nih.govresearchgate.net

Table 3: Common Volatile Terpenoids in Plants Potentially Related to Iridoid Biosynthesis

Compound Class Example Compounds Role/Significance
Monoterpenes α-Pinene, Limonene, Eucalyptol, Camphor Precursors to iridoids, involved in plant defense and communication. researchgate.net
Sesquiterpenes β-Caryophyllene, Germacrene D Important for plant-insect interactions and as defense compounds. nih.gov

| Oxygenated Terpenes | α-Thujone, Borneol | Often possess strong aromas and biological activities. nih.govresearchgate.net |

The analysis of these volatiles provides a chemical snapshot of the plant's metabolism. For instance, the presence and relative abundance of specific monoterpenes can indicate the activity level of the upstream pathways that also lead to the biosynthesis of non-volatile iridoids like deoxyloganin.

Integration of Multi-Omics Data for Comprehensive Analysis (e.g., Metabolomics)

To achieve a systemic understanding of this compound's role in a biological system, a single analytical technique is insufficient. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the flow of biological information from the genetic blueprint to the final chemical phenotype. nih.govnih.govfrontiersin.org

Metabolomics as a Core Component

Metabolomics, the systematic study of the complete set of small-molecule metabolites in a biological sample, is a key part of this integrated approach. scielo.org.coacs.org Because metabolites are the end products of cellular regulatory processes, their levels provide a direct readout of biochemical activity and the organism's physiological state. nih.gov An untargeted metabolomics study using techniques like LC-MS would aim to quantify not only this compound but also its precursors, derivatives, and other related molecules, providing a snapshot of the entire metabolic network.

The Multi-Omics Integration Framework

Integrating metabolomic data with other omics layers can uncover complex regulatory networks. researchgate.net This approach helps bridge the gap from genotype to phenotype. nih.gov

Genomics: Provides the sequence of the genes that encode the enzymes in the biosynthetic pathway of this compound.

Transcriptomics: Measures the expression levels (mRNA) of these genes, indicating which parts of the pathway are being actively transcribed under specific conditions.

Proteomics: Quantifies the levels of the actual enzymes (proteins), providing information on the catalytic machinery available to the cell.

Metabolomics: Measures the concentrations of this compound and related metabolites, revealing the actual output and state of the biochemical pathway.

By combining these datasets, researchers can build comprehensive models of metabolic pathways. nih.govfrontiersin.org For example, a high level of gene expression (transcriptomics) for an enzyme in the deoxyloganin pathway that does not correlate with an increase in the final product (metabolomics) might point to post-translational regulation of the enzyme (proteomics) or feedback inhibition within the pathway. This integrated approach is crucial for understanding how the production of this compound is regulated and its function within the organism. researchgate.net

Table 4: Application of Multi-Omics Data Integration for Analyzing this compound

Omics Layer Information Provided Example Application
Genomics Identifies the genes encoding biosynthetic enzymes (e.g., synthases, reductases, transferases). Discovering novel enzymes in the this compound pathway.
Transcriptomics Quantifies the expression levels of pathway-related genes under different stimuli (e.g., stress, development). Understanding how environmental factors trigger the production of this compound.
Proteomics Measures the abundance and post-translational modifications of the enzymes involved. Identifying regulatory choke points in the biosynthetic pathway.

| Metabolomics | Quantifies this compound, its precursors (e.g., Geraniol (B1671447), Loganin), and other related metabolites. nih.gov | Directly measuring the biochemical output and metabolic state of the organism. |

Biological Activities and Mechanistic Investigations Excluding Clinical Human Trials

In Vitro Studies of Cellular and Molecular Mechanisms

In vitro research provides a foundational understanding of how deoxyloganin (B1203946) tetraacetate interacts with biological systems at the cellular and molecular levels. These studies are crucial for identifying its potential therapeutic effects.

Biochemical pathways are a series of enzyme-catalyzed reactions essential for life. monash.edu Enzymes, as biological catalysts, can be targeted by small molecules, leading to the modulation of these pathways. nih.gov Deoxyloganin tetraacetate has been identified as a component in plant extracts that exhibit various biological activities, suggesting its potential to interact with key enzymes and pathways. nih.govmdpi.comresearchgate.net

In the context of iridoid biosynthesis, this compound serves as a precursor for other biologically important molecules. For instance, 7-deoxyloganin and 7-deoxyloganic acid can be prepared from this compound. scispace.com This conversion is a key step in the biosynthesis of iridoids like geniposide. researchgate.net Specifically, the glucosylation of the iridoid aglycone is a critical step, and enzymes like UDP-glucose:iridoid glucosyltransferase (UGT85A24) show high specificity for iridoid aglycones, though their direct interaction with the tetraacetate form is not detailed. researchgate.net

Computational studies have provided further insights into the potential enzymatic interactions of this compound. Molecular docking analyses have shown that this compound, along with other phytochemicals, can bind to important receptors like human peroxiredoxin 5, human androgen, and human progesterone (B1679170) receptors with high affinity. researchgate.net This suggests a potential role in modulating pathways related to oxidative stress and hormonal regulation. researchgate.net

Cellular processes are the sum of all activities occurring within a cell to maintain its life. Acetylation and deacetylation of proteins are key regulatory mechanisms for many of these processes. consensus.app While direct studies on the effect of this compound on protein acetylation are limited, its presence in extracts with known effects on cellular health suggests it may play a role in modulating such fundamental processes.

Research on extracts containing this compound has demonstrated effects on complex cellular behaviors. For example, a methanolic extract of Teucrium polium, containing this compound among other compounds, showed dose- and time-dependent antitumor activity against malignant Walker 256/B mammary gland carcinoma cells and MatLyLu prostate cancer cells in vitro. researchgate.netnih.gov This points towards an ability to influence cellular processes like proliferation and apoptosis. Further investigation into the specific contribution of this compound to these effects is warranted.

Antimicrobial Research (Excluding Clinical Human Trials)

The rise of antimicrobial resistance has spurred research into new antimicrobial agents from natural sources. who.int Plant-derived compounds are a significant area of this research. nih.gov

This compound has been identified as a constituent of plant extracts with notable antibacterial properties. nih.govmdpi.comresearchgate.net A methanolic extract of Teucrium polium, which contains this compound, exhibited broad-spectrum antibacterial activity. nih.govresearchgate.net The extract was effective against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 mg/mL. nih.govresearchgate.net

One of the key mechanisms of antibacterial action being explored is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including the expression of virulence factors. nih.gov By disrupting QS, it's possible to reduce bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for resistance development. frontiersin.org

Extracts containing this compound have been shown to possess anti-quorum-sensing capabilities. nih.govresearchgate.net For instance, the T. polium extract was found to inhibit the motility of Pseudomonas aeruginosa PAO1 in a concentration-dependent manner. nih.govresearchgate.net Specifically, at a concentration of 100 µg/mL, the extract inhibited swarming by 23.66% and swimming by 35.25%. nih.govresearchgate.net This interference with virulence factors controlled by QS systems highlights a potential mechanism of its antibacterial effect. nih.govresearchgate.net

Table 1: Investigated Antibacterial and Anti-Quorum-Sensing Activities

Organism Activity Investigated Key Findings Reference
Acinetobacter baumannii Antibacterial Methanolic extract of T. polium showed the highest growth inhibition zone against this bacterium. nih.govresearchgate.net
Pseudomonas aeruginosa PAO1 Anti-Quorum-Sensing Extract inhibited swarming and swimming motility in a concentration-dependent manner. nih.govresearchgate.net

The investigation into the antimicrobial spectrum of this compound also extends to fungi and viruses. The methanolic extract of Teucrium polium, containing this compound, was tested for its antifungal activity against Candida species, with minimal inhibitory concentrations (MICs) ranging from 6.25 to 25 mg/mL. nih.govresearchgate.net

In terms of antiviral activity, the same extract was evaluated against Coxsackievirus B-3 (CVB3) and Herpes simplex virus type 2 (HSV-2). nih.govresearchgate.net However, in this particular study, no significant antiviral activity was observed. nih.govresearchgate.net It is important to note that these studies were conducted on a crude extract, and the lack of activity does not definitively rule out the potential of purified this compound.

Antioxidant Properties and Related Mechanisms

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. researchgate.net Plant-derived polyphenols and other phytochemicals are well-known for their antioxidant capabilities. mdpi.com

This compound has been identified within extracts of Teucrium polium that have demonstrated promising antioxidant activities. researchgate.netnih.gov The antioxidant potential of this extract was evaluated using several standard assays. The extract showed significant activity with an IC50 value of 0.042 mg/mL in the ABTS assay, 0.087 mg/mL in the DPPH assay, and 0.101 mg/mL in the β-carotene bleaching assay. researchgate.netnih.gov

The mechanisms by which antioxidants exert their effects can be direct, through the scavenging of free radicals, or indirect, by stimulating the body's own antioxidant defense systems. jelsciences.comrsc.org For instance, some compounds can activate the Nrf2/antioxidant response element (ARE) signaling pathway, which upregulates the expression of antioxidant enzymes. rsc.org While the specific mechanism of this compound has not been fully elucidated, its presence in a potent antioxidant extract is significant. researchgate.netnih.gov Molecular docking studies have suggested that it can bind to peroxiredoxin 5, an antioxidant enzyme, which points to a potential direct role in cellular antioxidant defense. researchgate.net

Table 2: Summary of Compound Names Mentioned

Compound Name
7-deoxyloganic acid
7-deoxyloganin
This compound
Geniposide

Anti-Inflammatory Effects (Excluding Clinical Human Trials)

Extracts of plants containing this compound, such as Teucrium polium, have been investigated for their anti-inflammatory properties in various non-clinical models. These studies suggest that the complex mixture of phytochemicals within these extracts contributes to the observed effects.

Detailed research findings indicate that these extracts can modulate key inflammatory pathways. For instance, a hydroalcoholic extract of T. polium demonstrated a potent ability to inhibit the denaturation of bovine serum albumin (BSA), a common in-vitro model for assessing anti-inflammatory activity. At a concentration of 2 mg/mL, the extract showed a 97.53% inhibition of protein denaturation, an effect comparable to the standard anti-inflammatory drug, diclofenac (B195802) sodium. mdpi.com

The mechanism of action appears to involve the suppression of pro-inflammatory mediators. Leaf extracts of T. polium were found to cause a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated polymorphonuclear cells. researchgate.netasianpubs.org This suggests an ability to interfere with the signaling cascades that lead to an inflammatory response.

Furthermore, investigations into the effect on cyclooxygenase (COX) enzymes, which are critical in the synthesis of inflammatory prostaglandins, have revealed a selective inhibitory profile. An extract of T. polium was shown to have a minimal inhibitory effect on the COX-1 enzyme but a very strong inhibitory effect on the COX-2 enzyme. scispace.com This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-2 is typically upregulated at sites of inflammation. Computational studies have also supported these findings, suggesting that compounds within T. polium can bind effectively to COX-2 and TNF-α. researchgate.net The anti-inflammatory activity is often linked to the high content of polyphenolic compounds and flavonoids within the extracts. researchgate.netasianpubs.org

Interactive Table: In Vitro Anti-Inflammatory Activity of Teucrium polium Extract (Containing this compound)

Assay TypeModel SystemKey FindingsReference
Protein Denaturation InhibitionBovine Serum Albumin (BSA)Showed 97.53% inhibition at a concentration of 2 mg/mL. mdpi.com
Cytokine InhibitionLPS-stimulated Polymorphonuclear CellsSignificantly reduced levels of Tumor Necrosis Factor-alpha (TNF-α). researchgate.netasianpubs.org
Enzyme InhibitionCyclooxygenase (COX) AssayExhibited potent selective inhibition of COX-2, with low activity against COX-1. scispace.com
Nitric Oxide ScavengingChemical AssayMethanolic extracts demonstrated nitric oxide radical scavenging activity. nih.gov

Anti-Cancer Research in Cell Lines (Excluding Clinical Human Trials)

This compound is among the numerous compounds identified in methanolic extracts of Teucrium polium that have been evaluated for their potential anti-cancer effects in preclinical cell line studies. researchgate.net This research has focused on the ability of the total extract to inhibit the growth and proliferation of various cancer cells.

One significant study investigated the in vitro anti-cancer activity of a T. polium methanolic extract against two specific malignant cell lines: Walker 256/B (mammary gland carcinoma) and MatLyLu (prostate cancer). The results from this research demonstrated that the extract exerted a dose- and time-dependent inhibitory effect on the viability of both cell lines. researchgate.net

The anti-proliferative effect was measured using the MTT assay, which assesses cell viability. After 24 hours of treatment, the extract showed a clear reduction in the viability of both Walker 256/B and MatLyLu cells as the concentration increased from 50 µg/mL to 200 µg/mL. This effect was even more pronounced after 48 hours of incubation, indicating a sustained cytotoxic or cytostatic impact on the cancer cells. researchgate.net While these results are promising for the extract as a whole, the specific contribution of this compound to this anti-cancer activity has not been determined. The observed effects are likely the result of a synergistic action of the many bioactive compounds present in the extract. researchgate.net

Interactive Table: Cytotoxic Effect of Teucrium polium Methanolic Extract on Cancer Cell Lines

Cell LineTreatment DurationConcentration (µg/mL)Cell Viability (%)Reference
Walker 256/B (Mammary Gland Carcinoma)24 hours50~80% researchgate.net
100~65%
200~55%
48 hours50~70%
100~50%
200~35%
MatLyLu (Prostate Cancer)24 hours50~75% researchgate.net
100~60%
200~45%
48 hours50~60%
100~40%
200~25%

Note: Cell viability percentages are approximate values based on graphical data from the cited source.


Chemoenzymatic and Bioproduction Research

Metabolic Engineering for Enhanced Production in Heterologous Systems

Metabolic engineering offers a powerful avenue for producing plant-derived compounds by transferring their biosynthetic pathways into well-characterized host organisms, known as heterologous systems. rsc.orgnih.gov This strategy can overcome the low abundance of such compounds in their native plant sources and provide a more controlled and scalable production platform. rsc.orgnih.gov The most commonly used hosts for this purpose are microbes like Escherichia coli and the yeast Saccharomyces cerevisiae due to their genetic tractability and established industrial use. frontiersin.org

Genetic Manipulation of Microbial and Plant Hosts

The core of metabolic engineering involves the precise genetic modification of a host organism to introduce and optimize a new biosynthetic pathway. nih.govfrontiersin.org For deoxyloganin (B1203946), this requires the functional expression of the multi-step iridoid biosynthesis pathway. This pathway begins with the precursor geranyl diphosphate (B83284) and involves a series of enzymatic transformations, including hydroxylation, oxidation, and cyclization, to form the characteristic iridoid scaffold. researchgate.net

Scientists can introduce the genes encoding these enzymes into microbial hosts to reconstruct the pathway. frontiersin.org This often involves:

Gene Identification: Identifying and isolating the specific genes responsible for each step in the deoxyloganin pathway from the native plant.

Host Selection: Choosing a suitable microbial or plant host. While microbes like E. coli and S. cerevisiae are common, plant hosts like Nicotiana benthamiana are also used for transient expression studies. frontiersin.orgnih.gov

Gene Transfer: Introducing the biosynthetic genes into the host organism using various genetic tools. nih.govmdpi.com This may involve assembling the genes into a single expression vector or integrating them into the host's chromosome. nih.gov

Pathway Optimization: Modifying the host's native metabolism to increase the supply of precursor molecules and redirect metabolic flux towards the production of deoxyloganin. mdpi.commdpi.com This can include overexpressing key precursor-supplying genes or knocking out competing metabolic pathways. mdpi.com

These genetic manipulations aim to create a "cell factory" optimized for the high-level production of the target compound. nih.gov

Optimization of Bioreactor Conditions for Deoxyloganin Tetraacetate Accumulation

Once a genetically engineered microbial or plant cell line is developed, optimizing its growth and production conditions in a bioreactor is critical for maximizing the yield of this compound. creative-biogene.comresearchgate.net This involves fine-tuning various physical and chemical parameters to create an ideal environment for both cell proliferation and product synthesis. creative-biogene.comijcce.ac.ir

Key parameters that are typically optimized include:

Medium Composition: The nutrient medium must provide all necessary components for cell growth and product formation. This includes the carbon source (e.g., glucose), nitrogen source, phosphates, and essential minerals and vitamins. researchgate.netsapub.org

Aeration and Mixing: For aerobic cultures, ensuring an adequate supply of dissolved oxygen through controlled aeration and agitation is vital. creative-biogene.comijcce.ac.ir The mixing must be sufficient to ensure homogeneity without causing excessive shear stress on the cells. creative-biogene.com

Feeding Strategy: A fed-batch or continuous culture strategy can be employed to maintain optimal nutrient concentrations, prevent the accumulation of toxic byproducts, and prolong the production phase. creative-biogene.com

The subsequent conversion of deoxyloganin to this compound would likely be an additional chemical or enzymatic step following purification from the bioreactor.

Below is an interactive data table summarizing key bioreactor optimization parameters.

ParameterTypical Range for Microbial Fermentation (e.g., S. cerevisiae)Significance
Temperature 25-34°C sapub.orgAffects enzyme kinetics and cell growth rates. Optimal temperature may vary for growth and production phases. sapub.org
pH 4.5-7.0 creative-biogene.comsapub.orgInfluences enzyme stability and activity, and nutrient uptake.
Dissolved Oxygen Controlled via aeration and agitation creative-biogene.comCrucial for aerobic respiration and certain enzymatic reactions in the biosynthetic pathway.
Carbon Source Glucose, Sucrose researchgate.netPrimary energy and carbon source for cell growth and metabolite synthesis.
Nitrogen Source Ammonium salts, yeast extract hktechnical.comEssential for the synthesis of amino acids, proteins, and nucleic acids.

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of isolated enzymes to perform chemical transformations, presents a highly specific and efficient method for synthesizing complex molecules like this compound. interesjournals.orgrsc.org This approach avoids the complexities of maintaining whole-cell viability and can lead to cleaner reactions with fewer byproducts. interesjournals.org

Enzyme Immobilization Techniques

A significant advancement in industrial biocatalysis is enzyme immobilization, which involves attaching enzymes to or confining them within a solid support material. nih.govsemanticscholar.org This technique enhances enzyme stability, allows for easy separation from the reaction product, and enables the enzyme's reuse over multiple reaction cycles, which is crucial for economic viability. interesjournals.orgsemanticscholar.org

Common immobilization methods include:

Adsorption: Enzymes bind to the surface of a carrier through weak forces like van der Waals or ionic interactions. nih.govencyclopedia.pub

Covalent Bonding: Strong chemical bonds are formed between the enzyme and the support material, leading to very stable immobilization. hktechnical.comencyclopedia.pub

Entrapment: Enzymes are physically trapped within the pores of a gel or fiber matrix. nih.govmdpi.com

Cross-Linking: Enzymes are chemically linked to each other to form large, insoluble aggregates. encyclopedia.pub

A variety of materials can be used as supports, including natural polymers (e.g., alginate, chitosan), synthetic polymers, and inorganic materials like silica. nih.gov For the enzymes in the deoxyloganin pathway, they could be immobilized on such supports for use in continuous flow reactors. google.com

Biocatalytic Cascades for Complex Molecule Synthesis

A hypothetical cascade for deoxyloganin could involve the sequential action of immobilized enzymes to carry out the necessary oxidation, cyclization, and other transformations starting from a precursor like geraniol (B1671447). ecampus.comchemrxiv.org The final acetylation step to yield this compound could be incorporated as the final step in this chemoenzymatic cascade. academie-sciences.fr

Synthetic Biology Approaches for Pathway Reconstruction

Synthetic biology integrates principles from engineering and biology to design and construct new biological parts, devices, and systems. biosafety.bescienceopen.com In the context of producing this compound, synthetic biology provides advanced tools for reconstructing and optimizing the entire biosynthetic pathway in a heterologous host. rsc.orgnih.gov

Key synthetic biology strategies include:

Pathway Design and Assembly: Using standardized genetic parts (promoters, ribosome binding sites, terminators) to build synthetic gene circuits that precisely control the expression level of each enzyme in the deoxyloganin pathway. biosafety.bemdpi.com This allows for fine-tuning of the metabolic flux to maximize product yield and avoid the accumulation of toxic intermediates.

Host Engineering: Modifying the host organism's genome on a larger scale to create an optimized "chassis" for production. This can involve deleting competing pathways and engineering central metabolism to enhance the supply of precursors. mdpi.com

Biosensors: Developing genetically encoded sensors that can detect the concentration of specific metabolites within the cell. nih.gov These sensors can be linked to regulatory circuits to create dynamic control systems that automatically adjust gene expression in response to the cell's metabolic state, thereby optimizing the production pathway in real-time. nih.gov

By applying these sophisticated synthetic biology tools, researchers can engineer robust and highly efficient microbial cell factories for the sustainable and scalable production of deoxyloganin and its derivatives. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Undiscovered Biological Activities with Mechanistic Focus

Deoxyloganin (B1203946) tetraacetate has been identified as a constituent in plant extracts exhibiting a range of biological activities, including antioxidant and anticancer properties. nih.govresearchgate.net For instance, methanolic extracts of Teucrium polium containing Deoxyloganin tetraacetate have demonstrated dose- and time-dependent antitumor effects against malignant cell lines. researchgate.net However, these studies have been conducted on complex mixtures, making it difficult to attribute the observed effects to a single component.

A critical future direction is the isolation of pure this compound to enable a thorough investigation of its intrinsic biological activities. This will allow for a focused exploration of its potential in therapeutic areas such as oncology, inflammation, and neuroprotection. Crucially, these investigations must have a strong mechanistic focus. Understanding how this compound interacts with cellular targets at a molecular level is paramount. Future studies should aim to identify specific protein binding partners, signaling pathways that are modulated, and the downstream cellular responses. This mechanistic clarity is essential for translating preliminary observations into tangible therapeutic applications. Further research is also needed to understand the compound's role as a potential allelochemical in insects. dokumen.pub

Development of Advanced Synthetic Methodologies for Analogue Generation

The limited availability of this compound from natural sources poses a significant bottleneck for comprehensive biological evaluation. The development of efficient and scalable synthetic routes is therefore a high-priority research area. While the total synthesis of related iridoids like secologanin (B1681713) tetraacetate has been achieved, specific methodologies for this compound are less developed. researchgate.netresearchgate.net

Future synthetic efforts should focus on creating versatile and stereoselective strategies that not only provide access to the natural product but also facilitate the generation of a diverse library of analogues. nih.govd-nb.info The ability to systematically modify the iridoid core and the acetate (B1210297) protecting groups will be invaluable for structure-activity relationship (SAR) studies. researchgate.netrsc.org These studies are crucial for identifying the key structural features responsible for any observed biological activity and for optimizing the potency and selectivity of the molecule. The synthesis of new-to-nature aza-iridoids and their subsequent bioconversion in iridoid-producing plants presents an innovative approach to generating novel bioactive compounds. acs.org Such synthetic diversification could lead to the discovery of analogues with enhanced therapeutic properties. mdpi.com

Innovative Bioproduction Strategies and Scale-Up

Metabolic engineering and synthetic biology offer promising avenues for the sustainable and large-scale production of this compound and other valuable iridoids. lbl.govmdpi.comnih.gov The elucidation of the iridoid biosynthetic pathway in various plant species provides a genetic blueprint for engineering microbial hosts like Saccharomyces cerevisiae or Escherichia coli. researchgate.netnih.govpnas.org

Future research should focus on reconstituting the this compound biosynthetic pathway in a heterologous host. This will involve identifying and cloning all the necessary biosynthetic genes, optimizing their expression levels, and engineering the host's metabolism to enhance the flux towards the desired product. nih.gov Challenges such as the compartmentalization of biosynthetic pathways in plants and the potential for metabolic bottlenecks will need to be addressed. scispace.com The discovery of key enzymes like iridoid cyclase, which completes the iridoid pathway in asterids, is a significant step towards achieving this goal. biorxiv.orgbiorxiv.org Successful implementation of these strategies could provide a cost-effective and environmentally friendly alternative to chemical synthesis or extraction from natural sources, thereby enabling a more extensive investigation of this compound's potential applications.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational approaches are powerful tools for accelerating drug discovery and for gaining a deeper understanding of molecular mechanisms. binasss.sa.cr In the context of this compound, molecular docking studies can be employed to predict its binding affinity and mode of interaction with various biological targets. While some docking studies have been performed on extracts containing this compound, researchgate.netmdpi.com future work should focus on the isolated compound to obtain more precise insights.

These in silico studies can help to prioritize biological assays and to guide the design of more potent and selective analogues. For example, by modeling the interaction of this compound with the active site of a particular enzyme, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that govern binding. This information can then be used to design modifications to the molecule that are predicted to enhance these interactions. Furthermore, molecular dynamics simulations can provide a more dynamic picture of how the compound behaves within a biological system, offering insights into its conformational flexibility and the stability of its interactions with target proteins.

Integration with Systems Biology for Holistic Understanding of Plant Metabolism

A comprehensive understanding of the role of this compound within the broader context of plant metabolism is essential for both fundamental plant science and for optimizing its production. Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for achieving this holistic view. bohrium.cominteresjournals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.